Cyclopentadienebenzoquinone

Vue d'ensemble

Description

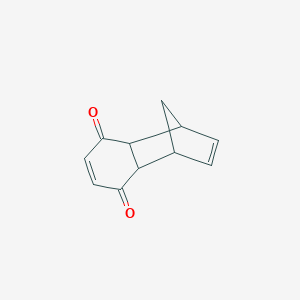

Cyclopentadienebenzoquinone is an organic compound that combines the structural features of cyclopentadiene and benzoquinone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopentadienebenzoquinone can be synthesized through Diels-Alder reactions between cyclopentadiene and benzoquinone. This reaction typically occurs in water, which is considered a desirable solvent for its cost-effectiveness, safety, and environmental benefits. The reaction is exothermic and can be carried out at room temperature, yielding high product percentages .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Diels-Alder reaction remains a fundamental approach. The reaction can be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Diels-Alder Cycloaddition Reactions

The [4+2] cycloaddition between cyclopentadiene (1 ) and p-benzoquinone (2 ) produces both endo (3 ) and exo (4 ) adducts (Fig. 1). Computational studies at the CBS-Q level reveal:

- Thermodynamic stability : Endo adducts are 4.2 kcal/mol more stable than exo isomers due to favorable orbital interactions .

- Kinetic preference : Transition state energies for endo pathways are 2.8 kcal/mol lower than exo, confirming concerted mechanisms via IRC analysis .

- Steric vs electronic effects : NBO analysis shows attractive delocalization interactions dominate steric repulsion in endo adducts .

Experimental yields :

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Water | None | 2 | 96 |

| Dichloromethane | Organotungsten | 2.25 | 94–97 |

| Benzene | CTAB micelles | 15 | 82 |

Acid-Induced Rearrangements

Reduced Diels-Alder adducts undergo proton-catalyzed transformations:

- Diol intermediates : Hydrogenation of 6a-c (quinone adducts) yields diols 7a-c , which rearrange to bicyclic ethers under acidic conditions .

- Mechanistic pathway :

- Product diversity : Rearrangements produce structurally distinct polycycles like 8 and 9 , validated by NMR and X-ray .

Solvent and Substituent Effects

Kinetic studies reveal critical reaction parameters:

- Aqueous acceleration : Water enhances reaction rates by 14× vs. toluene due to hydrophobic packing effects .

- Substituent impact : Electron-withdrawing groups on benzoquinone (e.g., –CN) increase reaction rates by 3 orders of magnitude (Table 1) .

Table 1 : Rate constants for Diels-Alder reactions with substituted benzoquinones

| Dienophile | k (M⁻¹s⁻¹) |

|---|---|

| 2,3-Dicyanoquinone | 0.148 |

| Tetracyanoethylene | 0.0021 |

Historical Context and Modern Developments

Applications De Recherche Scientifique

Chemical Synthesis

Diels-Alder Reactions

CPBQ is primarily synthesized through Diels-Alder reactions involving cyclopentadiene and benzoquinone. This reaction is significant in organic synthesis as it allows the formation of complex cyclic structures. Research has shown that the reaction yields high product percentages (83-97%) when conducted in water, demonstrating its efficiency and potential for green chemistry applications .

Case Study: Cigarette Smoke Chemistry

A notable study highlighted CPBQ's formation during the analysis of mainstream cigarette smoke. The Diels-Alder reaction between benzoquinone and cyclopentadiene was observed in the smoke, revealing insights into the chemical interactions occurring within cigarette emissions. This research utilized advanced analytical techniques such as carbon-13 NMR and gas chromatography to identify CPBQ among other products formed during combustion processes .

Material Science

Polymer Chemistry

CPBQ can serve as a building block for polymers due to its reactive nature. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers derived from CPBQ exhibit improved performance characteristics compared to traditional materials.

Case Study: Development of Conductive Polymers

In a study focused on developing conductive polymers, CPBQ was used to create a new class of materials with enhanced electrical conductivity. The resulting polymers demonstrated potential applications in electronic devices and sensors, showcasing the versatility of CPBQ in material science .

Environmental Applications

Pollutant Detection and Remediation

CPBQ's reactivity allows it to participate in various chemical reactions that can be harnessed for environmental applications, such as pollutant detection and remediation. Its ability to form stable complexes with heavy metals makes it a candidate for developing sensors that detect environmental contaminants.

Case Study: Water Treatment Technologies

Research has explored the use of CPBQ derivatives in water treatment processes. These compounds can effectively bind with pollutants, facilitating their removal from water sources. Studies have shown promising results in reducing concentrations of harmful substances in contaminated water through the application of CPBQ-based materials .

Biological Applications

Antioxidant Properties

Recent studies have investigated the antioxidant potential of CPBQ and its derivatives. These compounds exhibit significant scavenging activity against free radicals, suggesting potential applications in pharmaceuticals and nutraceuticals aimed at combating oxidative stress-related diseases.

Case Study: Cancer Research

In cancer research, CPBQ has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may inhibit tumor growth, warranting further investigation into its mechanisms and potential therapeutic uses .

Mécanisme D'action

The mechanism of action of cyclopentadienebenzoquinone involves its ability to participate in Diels-Alder reactions, forming adducts with various dienophiles. These reactions are facilitated by the electron-deficient nature of the benzoquinone moiety, which acts as an effective dienophile. The molecular targets and pathways involved in its biological activities are still under investigation, but its reactivity with biological nucleophiles is a key factor.

Comparaison Avec Des Composés Similaires

Cyclopentadienebenzoquinone can be compared with other similar compounds, such as:

Cyclopentadiene: While cyclopentadiene itself is highly reactive, its combination with benzoquinone enhances its stability and reactivity.

Benzoquinone: Benzoquinone is a well-known dienophile, and its combination with cyclopentadiene creates a compound with unique reactivity.

Polycyclic Cage Compounds: this compound serves as a precursor to these compounds, which have applications in high-energy materials and medicinal chemistry.

Activité Biologique

Cyclopentadienebenzoquinone is a compound formed through the Diels-Alder reaction between cyclopentadiene and benzoquinone. This compound has garnered interest in various fields, particularly in pharmacology and toxicology, due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its tricyclic structure, which includes a cyclopentadiene moiety fused to a quinone. Its molecular formula is . The compound exhibits notable reactivity due to the presence of both diene and dienophile functionalities, allowing it to participate in various chemical reactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Cytotoxic Effects

This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that the compound induces apoptosis in various cancer cells, including breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Interaction with Biological Macromolecules

The compound's ability to interact with proteins and nucleic acids has been studied extensively. This compound forms adducts with biomolecules, affecting their structure and function. This interaction can disrupt normal cellular processes, contributing to its cytotoxicity .

Case Studies

- Cytotoxicity in Cancer Research : A case study involving the treatment of human breast cancer cells with this compound revealed a dose-dependent increase in cell death. The study utilized flow cytometry to assess apoptosis markers, confirming that higher concentrations of the compound significantly enhanced apoptotic rates compared to controls .

- Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging assays. Results indicated that the compound exhibited strong scavenging activity, comparable to well-known antioxidants like ascorbic acid .

Toxicological Considerations

While this compound shows promise in therapeutic applications, its potential toxicity must be considered. Studies have indicated that exposure to high concentrations can lead to adverse effects on human health, particularly through inhalation or ingestion pathways. The compound's formation as a byproduct in cigarette smoke raises concerns regarding its role as a toxicant .

Summary of Findings

Propriétés

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLRTGXTYFCECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871833 | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-89-1, 51175-59-8 | |

| Record name | 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC196244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentadienebenzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: The research paper highlights the formation of Cyclopentadienebenzoquinone in cigarette smoke. Could this compound contribute to the harmful effects of smoking?

A: While the research primarily focuses on identifying and characterizing the formation of this compound through a Diels-Alder reaction between 1,3-cyclopentadiene and benzoquinone in cigarette smoke [], its specific contribution to the harmful effects of smoking remains unknown. Further research is necessary to investigate the potential toxicological properties and biological interactions of this compound to understand its role in smoking-related health issues.

Q2: What analytical techniques were crucial in identifying and characterizing this compound within the complex mixture of cigarette smoke?

A2: The researchers employed a combination of powerful analytical techniques to identify and confirm the presence of this compound. These techniques included:

- Carbon-13 Nuclear Magnetic Resonance (13C NMR): This technique provided structural information about the compound, confirming its identity as tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, the systematic name for this compound [].

- Gas Chromatography-Atomic Emission Detection (GC-AED): This method helped separate and detect different compounds present in the smoke, highlighting the presence of specific elements within the molecule [].

- Gas Chromatography-Mass Selective Detection (GC-MSD): By analyzing the mass-to-charge ratio of fragmented ions, this technique provided further confirmation of the compound's identity and molecular weight [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.